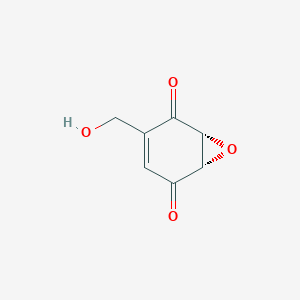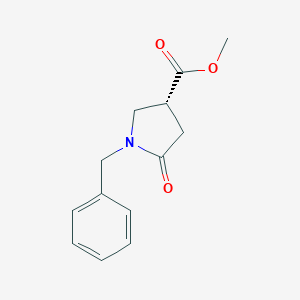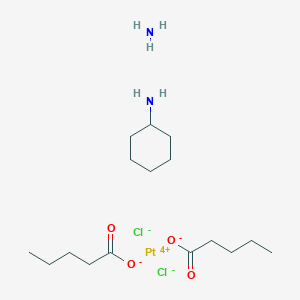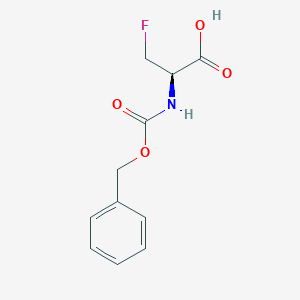
(R)-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (R)-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid is a chiral molecule that can be used as an intermediate in the synthesis of various optically active amino acids. Optically active amino acids are important in the pharmaceutical industry for the production of drugs and in the field of asymmetric synthesis for creating chiral centers.
Synthesis Analysis
The synthesis of related optically active amino acids has been demonstrated through the optical resolution of racemic mixtures. For instance, (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid was resolved using cinchonidine, yielding (S)- and (R)- enantiomers with high optical purity after recrystallization . Similarly, (2RS,3SR)-2-benzoylamino-3-hydroxy-3-phenylpropanoic acid was resolved using chiral resolving agents to afford its enantiomers with high yields and optical purities . These methods could potentially be adapted for the synthesis of (R)-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid by choosing appropriate resolving agents and conditions tailored to the specific properties of the target compound.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques such as melting point determination, solubility testing, and infrared spectroscopy. These studies help in understanding the racemic or conglomerate nature of the compounds at different temperatures, which is crucial for the optical resolution process . The molecular structure analysis is essential for the synthesis of pure enantiomers and could be applied to the study of (R)-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid to ensure the correct stereochemistry is obtained.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of chiral amino acids often include resolution of racemates, protection and deprotection of functional groups, and reduction reactions. For example, after the optical resolution, O-tosylation followed by reduction with zinc powder and sodium iodide was used to obtain the desired enantiomers of 2-amino-2-methyl-3-phenylpropanoic acid . These types of reactions are likely to be relevant for the synthesis and manipulation of (R)-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid as well.
Physical and Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, and complexation behavior play a significant role in the synthesis and application of chiral compounds. For instance, the complexation constants of various benzoic acid derivatives with cyclodextrins have been studied, which can influence the solubility and stability of these compounds in aqueous solutions . Understanding these properties is important for the purification and application of (R)-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid in different environments.
Wissenschaftliche Forschungsanwendungen
Biologically Active Compounds of Plants
Natural carboxylic acids, including derivatives similar to (R)-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid, exhibit a range of biological activities due to their structural variations. These compounds have been analyzed for their antioxidant, antimicrobial, and cytotoxic activities, showing that structural differences significantly affect their bioactivity. For instance, rosmarinic acid displayed high antioxidant activity, and the presence of hydroxyl groups influenced the cytotoxic potential against cancer, suggesting a potential avenue for research involving similar compounds (Godlewska-Żyłkiewicz et al., 2020).
Ninhydrin Reaction in Analytical Sciences
The ninhydrin reaction, which reacts with amino groups to form Ruhemann's purple, has been extensively applied across various scientific fields, including agricultural, medical, and protein sciences. This reaction's versatility highlights the importance of amino acids and related compounds in analytical applications, emphasizing their role in detecting and analyzing amino acids, peptides, and proteins in diverse samples (Friedman, 2004).
Benzoxaboroles in Organic Synthesis and Biology
Benzoxaboroles, derivatives of phenylboronic acids, have found broad applications due to their exceptional properties. While not directly related to (R)-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid, the study of benzoxaboroles demonstrates the potential for structurally similar compounds in organic synthesis and biological applications. Certain benzoxaboroles have displayed biological activity and are under clinical trials, suggesting a pathway for the development of new drugs and therapeutic agents from similar compounds (Adamczyk-Woźniak et al., 2009).
Reactive Carbonyl Species and Chronic Diseases
The study of reactive carbonyl species (RCS), which includes compounds structurally related to (R)-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid, has implications for understanding their role in chronic diseases. RCS are known to damage cellular components and are linked to conditions like diabetes, cancer, and cardiovascular disease. This research underscores the importance of understanding the metabolic pathways and therapeutic targets of compounds like (R)-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid in the context of chronic disease management (Fuloria et al., 2020).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R)-3-fluoro-2-(phenylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4/c12-6-9(10(14)15)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFJJOJQOPXMPP-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CF)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CF)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



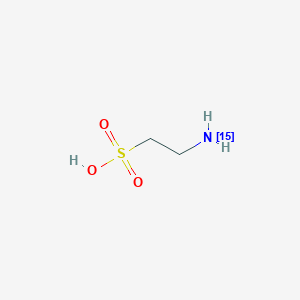







![(R)-1,4-Diazabicyclo[4.3.0]nonane](/img/structure/B152131.png)
